![molecular formula C16H13BrO B3099953 (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 13565-47-4](/img/structure/B3099953.png)
(2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as 4-Bromo-2-methyl-1-(2-methylphenyl)-2-propen-1-one, is a chemical compound with the molecular formula C16H15BrO. It is an organic compound with a yellow crystalline appearance and is commonly used in scientific research.
Scientific Research Applications
Molecular Structure Analysis
The molecular structure of compounds similar to (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been extensively studied. For example, the structure of (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one reveals that the prop-2-en-1-one unit is planar and forms specific dihedral angles with the 4-bromophenyl ring and the anthracene ring system, contributing to its unique properties (Suwunwong et al., 2009).
Crystal Structure and Packing
The crystal structures of various chalcones, closely related to the compound , have been analyzed. These studies focus on the angles between different phenyl groups and prop-2-en-1-one group, which affect the stability and properties of the crystals. For instance, the crystal structure and Hirshfeld surface analysis of (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one demonstrated how molecules are linked and form a layered structure, which is significant for understanding the compound's interactions and stability (Atioğlu et al., 2019).
Corrosion Inhibition
Chalcone derivatives, including those structurally similar to (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, have been studied as corrosion inhibitors for mild steel in specific solutions. This highlights their potential application in protecting metals from corrosion in industrial settings (Maharramov et al., 2018).
Nonlinear Optical Properties
Studies have also been conducted on the nonlinear optical properties of chalcone derivatives, which are significant for their potential use in semiconductor devices. For example, the optical properties of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one and related compounds have been explored, demonstrating their applicability in optoelectronics and photonics (Shkir et al., 2019).
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-11H,1H3/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMAHTHFZRDLSX-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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